Product packaging for 2-(2-Acetylphenyl)acetic acid(Cat. No.:CAS No. 36073-90-2)

2-(2-Acetylphenyl)acetic acid

Cat. No.: B1607563
CAS No.: 36073-90-2
M. Wt: 178.18 g/mol
InChI Key: HREJMJGTFKNPAJ-UHFFFAOYSA-N
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Description

2-(2-Acetylphenyl)acetic acid (CAS 36073-90-2) is a valuable building block in organic synthesis, with a molecular formula of C10H10O3 and a molecular weight of 178.18 g/mol . This compound serves as a key precursor in the synthesis of more complex molecules. For instance, its methyl ester derivative, methyl 2-(2-acetylphenyl)acetate, is an intermediate formed during the direct acylation-alkylation of arynes, a method used to prepare functionalized aromatic compounds . The structure of this compound, featuring both an acetyl group and a carboxylic acid group on the same aromatic ring, makes it a versatile substrate for researchers developing new synthetic methodologies, such as those involving benzyne intermediates . This product is intended for research purposes and should be stored at 2-8°C . FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B1607563 2-(2-Acetylphenyl)acetic acid CAS No. 36073-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-acetylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)9-5-3-2-4-8(9)6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREJMJGTFKNPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189659
Record name Benzeneacetic acid, 2-acetyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36073-90-2
Record name Benzeneacetic acid, 2-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036073902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 2-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 2 Acetylphenyl Acetic Acid and Its Analogs

Direct Synthetic Routes to 2-(2-Acetylphenyl)acetic Acid

Direct approaches to synthesizing this compound focus on introducing the necessary functional groups onto a simpler aromatic core in a minimal number of steps. These methods are often valued for their efficiency and atom economy.

Carboxylation strategies involve the direct introduction of a carboxylic acid or related group onto a precursor molecule. One conceptual approach is the reductive carboxylation of corresponding aldehydes with carbon dioxide (CO₂), which has been explored for the synthesis of various α-hydroxycarboxylic acids. chemrevlett.com For instance, the selective carboxylation of 4-acetylbenzaldehyde (B1276866) has been demonstrated to yield 2-(4-acetylphenyl)-2-hydroxyacetic acid, highlighting the potential for regioselectivity in multifunctional aromatic compounds. chemrevlett.com While not a direct synthesis of this compound itself, this method illustrates a viable pathway for introducing the carboxyl functional group to an acetyl-substituted benzene (B151609) ring. chemrevlett.com

Another potential, though less direct, route involves the light-induced decarboxylation of (o-acylphenyl)acetic acids. acs.org Research has shown that near-UV irradiation of o-acetylphenylacetic acid in a benzene solution leads to efficient decarboxylation, yielding the corresponding o-acyltoluene. acs.org This reaction's mechanism is thought to potentially involve an intramolecular proton transfer step. acs.org

A powerful and elegant method for synthesizing the methyl ester of this compound involves the direct acyl-alkylation of an aryne intermediate. orgsyn.orgorgsyn.orgmasterorganicchemistry.com Arynes, highly reactive species derived from aromatic rings, can undergo insertion into carbon-carbon σ-bonds, providing a rapid way to functionalize aryl systems. orgsyn.orgresearchgate.net

The synthesis begins with the generation of benzyne (B1209423) from a suitable precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126), using a fluoride (B91410) source like cesium fluoride (CsF). orgsyn.orgorgsyn.org In the presence of methyl acetoacetate (B1235776), the benzyne intermediate undergoes an acyl-alkylation reaction. orgsyn.orgorgsyn.org The enolate of methyl acetoacetate acts as the nucleophile, attacking the aryne and leading to the formation of methyl 2-(2-acetylphenyl)acetate. orgsyn.orgmasterorganicchemistry.com This reaction is typically performed in an inert solvent like acetonitrile (B52724) (MeCN) at elevated temperatures. orgsyn.org

The reaction proceeds as follows:

Step 1: Aryne Formation: 2-(trimethylsilyl)phenyl trifluoromethanesulfonate reacts with CsF to generate benzyne. orgsyn.org

Step 2: Acyl-Alkylation: The generated benzyne reacts with the enolate of methyl acetoacetate. orgsyn.org

Step 3: Hydrolysis: The resulting methyl 2-(2-acetylphenyl)acetate can then be hydrolyzed to the target carboxylic acid, this compound. rsc.orgthieme-connect.de This hydrolysis is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in a dioxane-water solvent system, followed by acidic workup. rsc.org Rate coefficients for the alkaline hydrolysis of this and related esters have been studied to understand the reaction mechanisms, which can involve participation from the neighboring keto-carbonyl group. rsc.orgresearchgate.net

This aryne-based methodology has been successfully scaled for multi-gram synthesis of methyl 2-(2-acetylphenyl)acetate. caltech.edu

Oxidation of suitable precursors presents another viable route to this compound. The specific starting material dictates the choice of oxidizing agent and reaction conditions. For example, the ethynyl (B1212043) group of 2-(2-ethynylphenyl)acetic acid can be selectively oxidized to a ketone using chromic acid (H₂CrO₄), directly forming this compound.

A more general approach involves the oxidation of an alcohol precursor, such as 2-(2-acetylphenyl)ethanol. The selective oxidation of ethanol (B145695) to acetic acid has been extensively studied using various catalysts, including gold nanoparticles supported on metal oxides like TiO₂ and ZnO. d-nb.info These reactions, often conducted in the liquid phase with molecular oxygen as the oxidant, can achieve high conversion and selectivity under controlled temperature and pressure. d-nb.info A two-step process involving dehydrogenation to an aldehyde intermediate followed by an aldehyde-water shift reaction is also a known method for converting ethanol to acetic acid. researchgate.net While these examples relate to ethanol itself, the principles are applicable to the oxidation of the ethanol side chain in a more complex molecule like 2-(2-acetylphenyl)ethanol to yield the corresponding carboxylic acid.

Synthesis of N-(2-Acetylphenyl)acetamide and Related Intermediates

N-(2-Acetylphenyl)acetamide is a related intermediate whose synthesis has been reported through various methods. A straightforward approach involves the acylation of 2'-aminoacetophenone (B46740). researchgate.net In one procedure, 2'-aminoacetophenone is treated with acetic anhydride (B1165640) to yield the title compound. researchgate.net The molecular structure of N-(2-acetylphenyl)acetamide is stabilized by an intramolecular hydrogen bond between the amide proton and the acetyl oxygen, which contributes to a planar conformation. researchgate.net

Another synthetic pathway begins with the Fischer indole (B1671886) synthesis to create 2,3-dimethylindole, which is then oxidized using a Witkop oxidation to produce a 2-(N-acetyl)acetophenone derivative, a direct precursor to N-(2-acetylphenyl)acetamide. mdpi.com This intermediate can then be used in further reactions, such as Claisen-Schmidt type condensations. mdpi.com Other related structures, such as N-(2-acetylphenyl)-2-(thiophen-3-yl)acetamide, have also been synthesized, demonstrating the versatility of the N-(2-acetylphenyl)amine scaffold. fluorochem.co.uk

Starting MaterialReagent(s)ProductReference
2'-AminoacetophenoneAcetic AnhydrideN-(2-Acetylphenyl)acetamide researchgate.net
2,3-DimethylindoleWitkop Oxidation2-(N-acetyl)acetophenone derivative mdpi.com
3-AminoacetophenoneChloroacetyl chloride, Acetic AcidN-(3-acetyl phenyl)-2-chloroacetamide rasayanjournal.co.in

Electrochemical Synthesis Approaches for Derivatives (e.g., Coumarin Formation from 2-Acetylphenyl 2-Chloroacetate)

Electrochemical methods offer a unique approach to synthesizing derivatives of this compound, such as coumarins. The electrosynthesis of coumarins can be achieved through the cathodic reduction of substituted phenyl 2-chloroacetates. researchgate.net Specifically, the reduction of 2-acetylphenyl 2-chloroacetate at a silver cathode in dimethylformamide (DMF) has been investigated. researchgate.net

This process involves the reduction of the carbon-chlorine bond. researchgate.net However, for 2-acetylphenyl 2-chloroacetate, the primary reaction observed is the cleavage of the ester bond. researchgate.net When 2-acetylphenyldichloroacetate was used instead, a mixture of 3-chloro-4-methyl-coumarin and 4-methyl-coumarin was obtained. researchgate.net Mechanistic studies suggest that both radical and carbanion intermediates are involved in the formation of the products. researchgate.net The electrosynthesis of 4-methylcoumarin (B1582148) can also be achieved via the cobalt(I)-catalyzed reduction of 2-acetylphenyl 2-chloroacetate. scispace.com These electrochemical approaches provide a pathway to heterocyclic structures derived from the 2-acetylphenyl scaffold. researchgate.netscispace.com

Convergent and Enantioselective Synthetic Strategies for Related Compounds

Advanced synthetic strategies are often employed to construct complex analogs of this compound, particularly those possessing stereogenic centers. 2-Arylpropionic acids, a class of compounds to which this compound belongs, are often chiral, with one enantiomer typically exhibiting greater biological activity. tandfonline.comacs.org

Convergent synthesis aims to build complex molecules by joining several pre-synthesized fragments, which can be an efficient strategy. For example, a convergent synthesis of fluorescent ebselen-coumarin heterodimers has been developed, showcasing the joining of complex heterocyclic systems. mdpi.com Similarly, convergent approaches are used to create peptidic structures via multicomponent reactions like the Ugi reaction, where an acid, aldehyde, amine, and isocyanide are combined in one pot. nih.gov

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. Several methods have been developed for the asymmetric synthesis of 2-arylpropionic acids:

Chiral Auxiliaries: Evans' oxazolidinone derivatives are commonly used as chiral auxiliaries. An acyl group derived from an aryl acetic acid is attached to the chiral auxiliary, and subsequent alkylation occurs with high diastereoselectivity. tandfonline.com Cleavage of the auxiliary then yields the enantiomerically enriched 2-arylpropionic acid. tandfonline.com

Catalytic Asymmetric Hydrovinylation: This method involves the hydrovinylation of vinyl arenes to create 3-arylbutenes with high enantioselectivity. acs.org These products can then be converted to the corresponding 2-arylpropionic acids through oxidative degradation. acs.org

Enzyme-Mediated Kinetic Resolution: Lipases and esterases are used to selectively resolve racemic mixtures. capes.gov.brnih.govmdpi.com For example, lipase-mediated asymmetric acetylation of a prochiral 2-aryl-1,3-propanediol can be a key step in an enantiocontrolled route. capes.gov.br Alternatively, esterases can be used for the kinetic resolution of racemic ethyl 2-arylpropionates, where one enantiomer is preferentially hydrolyzed, allowing for the separation of the two. nih.gov Protein engineering has been used to improve the enantioselectivity of these enzymes. nih.gov

These advanced strategies provide access to a wide range of structurally diverse and stereochemically pure analogs of this compound, which are crucial for investigating structure-activity relationships in various fields. tandfonline.comacs.org

StrategyDescriptionKey FeaturesExample Application
Aryne Acyl-Alkylation Insertion of a benzyne intermediate into a β-ketoester. orgsyn.orgRapid functionalization of aryl systems. orgsyn.orgSynthesis of Methyl 2-(2-acetylphenyl)acetate. orgsyn.orgorgsyn.org
Asymmetric Alkylation Use of chiral auxiliaries (e.g., Evans' oxazolidinones) to direct stereoselective alkylation. tandfonline.comHigh diastereoselectivity, reliable method. tandfonline.comSynthesis of S-Naproxen and S-Ibuprofen. tandfonline.com
Catalytic Asymm. Hydrovinylation Nickel-catalyzed addition of ethylene (B1197577) to a vinyl arene. acs.orgHigh enantioselectivity (>97% ee), high regioselectivity. acs.orgSynthesis of various 2-arylpropionic acids (profens). acs.org
Enzymatic Kinetic Resolution Use of enzymes (e.g., lipases, esterases) to selectively react with one enantiomer of a racemate. nih.govmdpi.comEnvironmentally friendly (biocatalysis), high enantiomeric excess. mdpi.comPreparation of (S)-ketoprofen and (S)-naproxen. nih.gov
Electrochemical Cyclization Cathodic reduction of precursors to induce intramolecular cyclization. researchgate.netForms heterocyclic derivatives like coumarins. researchgate.netSynthesis of 4-methylcoumarin derivatives. researchgate.net

Novel Catalytic and Reagent-Based Preparations in Organic Synthesis

The synthesis of this compound and its structural analogs has been significantly advanced through the development of innovative catalytic systems and reagent-based strategies. These modern methods offer improved efficiency, practicality, and access to molecular scaffolds that were previously challenging to prepare. Key approaches include palladium-catalyzed C-H activation, aryne insertion reactions, and selective oxidation of functionalized precursors.

One prominent strategy involves the direct functionalization of C-H bonds, a field that has seen substantial progress. nih.gov A versatile palladium(II)-catalyzed C-H activation/aryl-aryl coupling methodology has been developed for phenylacetic acids. nih.gov This system utilizes aryltrifluoroborates as coupling partners and oxygen or air as the terminal oxidant, expanding the substrate scope to include electron-deficient arenes and phenylacetic acids, which were previously problematic substrates. nih.gov The direct diarylation of phenylacetic acid using this protocol proceeds effectively, demonstrating the utility of this approach for constructing complex molecular frameworks. nih.gov The carboxylate group of the phenylacetic acid acts as a directing group, facilitating a six-membered cyclopalladation intermediate, though this can be sluggish. nih.gov The development of new conditions using O₂ as the oxidant has been crucial for achieving efficient coupling with phenylacetic acid substrates. nih.gov

Another powerful and mild method for creating two carbon-carbon bonds in a single step is the acyl-alkylation of arynes. orgsyn.org This approach has been successfully applied to the synthesis of the methyl ester of this compound. orgsyn.org The reaction involves the insertion of a benzyne, generated from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, into the α,β C-C single bond of methyl acetoacetate. orgsyn.org This process, facilitated by cesium fluoride in acetonitrile, is believed to proceed through a formal [2+2] cycloaddition/fragmentation cascade, offering excellent regiocontrol. orgsyn.org The resulting methyl 2-(2-acetylphenyl)acetate can then be hydrolyzed to the target carboxylic acid.

Selective oxidation reactions provide an alternative route to this compound from readily available precursors. For instance, 2-(2-ethynylphenyl)acetic acid can be converted to the target compound through the selective oxidation of the ethynyl group to a ketone. This transformation is effectively achieved using chromic acid (H₂CrO₄), which targets the triple bond via electrophilic attack to form the acetyl moiety.

For the synthesis of related amide analogs, particularly α-ketoamides, novel coupling reagents have proven highly effective. The ring-opening of N-acylisatins with amines is a known method to produce glyoxylamide fragments. researchgate.net The efficiency of coupling reactions to form these structures has been significantly improved by using OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive with a carbodiimide (B86325) like diisopropylcarbodiimide (DIC). researchgate.netmdpi.com This reagent system has shown clear superiority over traditional methods in terms of both yield and purity for the synthesis of complex benzoyl amino acid ester derivatives. researchgate.net

The following tables summarize the key findings from these advanced synthetic methodologies.

Table 1: Palladium-Catalyzed Di-ortho-Arylation of Phenylacetic Acid

SubstrateCoupling PartnerCatalyst SystemOxidantSolventProductYieldCitation
Phenylacetic acidPhBF₃KPd(OAc)₂ (10 mol %), P(o-tolyl)₃ (20 mol %), Cs₂CO₃ (2.0 equiv)O₂ (1 atm)t-AmylOH2,6-Diphenylphenylacetic acid69% nih.gov
This table details the conditions for the Pd-catalyzed C-H activation and coupling reaction of phenylacetic acid.

Table 2: Aryne Insertion for the Synthesis of Methyl 2-(2-Acetylphenyl)acetate

Aryne PrecursorNucleophileReagentSolventTemperatureProductYieldCitation
2-(Trimethylsilyl)phenyl trifluoromethanesulfonateMethyl acetoacetateCesium fluorideAcetonitrile (MeCN)Reflux (78-81 °C)Methyl 2-(2-acetylphenyl)acetate67% orgsyn.org
This table outlines the aryne insertion method for preparing the methyl ester of the target compound.

Table 3: Selective Oxidation to this compound

Starting MaterialOxidizing AgentReaction TypeProductCitation
2-(2-Ethynylphenyl)acetic acidChromic acid (H₂CrO₄)Oxidation of alkyneThis compound
This table shows the transformation of an ethynyl precursor to the final product via oxidation.

Chemical Reactivity and Mechanistic Investigations of 2 2 Acetylphenyl Acetic Acid Systems

Fundamental Organic Transformations

The chemical behavior of 2-(2-acetylphenyl)acetic acid is dictated by its constituent functional groups: the carboxylic acid, the ketone, and the aromatic ring. These sites allow for a variety of fundamental organic transformations, including oxidation, reduction, and electrophilic substitution.

The acetyl group of this compound can be oxidized to a carboxylic acid derivative. Common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide in acidic environments can facilitate this transformation. For instance, the oxidation of the acetyl moiety would yield 2-(2-carboxyphenyl)acetic acid.

The methylene (B1212753) bridge of the acetic acid side chain is also susceptible to oxidation under specific conditions. For example, oxidation of the related compound, 2-(2-ethynylphenyl)acetic acid, with chromic acid (H₂CrO₄) can selectively oxidize the ethynyl (B1212043) group to a ketone, forming this compound itself. This highlights that the oxidation products are highly dependent on the chosen reagent and reaction conditions.

Oxidizing Agent Target Functional Group Product
Potassium permanganateAcetyl group2-(2-Carboxyphenyl)acetic acid
Chromium trioxideAcetyl group2-(2-Carboxyphenyl)acetic acid
Chromic acid (on precursor)Ethynyl group (in 2-(2-ethynylphenyl)acetic acid)This compound

The carbonyl group within the acetyl moiety of this compound is readily reduced to a secondary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents are effective for this purpose. This reaction converts the acetyl group into a 1-hydroxyethyl group, yielding 2-(2-(1-hydroxyethyl)phenyl)acetic acid.

The choice of reducing agent is crucial as more powerful reagents like LiAlH₄ can also reduce the carboxylic acid group, potentially leading to a diol product. Milder, more selective reagents like NaBH₄ are typically preferred for the specific reduction of the ketone.

Reducing Agent Target Functional Group Product
Sodium borohydride (NaBH₄)Ketone carbonyl2-(2-(1-Hydroxyethyl)phenyl)acetic acid
Lithium aluminum hydride (LiAlH₄)Ketone carbonyl and Carboxylic acid2-(2-(1-Hydroxyethyl)phenyl)methanol

The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The acetyl and acetic acid groups are both deactivating and meta-directing. However, the ortho,para-directing influence of the alkyl-substituted acetic acid can compete with the meta-directing acetyl group, potentially leading to a mixture of products.

Nitration: Treatment with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. The position of substitution will be influenced by the directing effects of the existing substituents.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the phenyl ring can be achieved using the respective halogen in the presence of a Lewis acid catalyst. For example, bromination of aromatic compounds can be carried out using potassium bromate (B103136) in aqueous acetic acid with a catalytic amount of sulfuric acid. researchgate.net

Reaction Reagents Potential Product(s)
NitrationConcentrated HNO₃, Concentrated H₂SO₄Nitro-substituted this compound
BrominationBr₂, Lewis Acid (e.g., FeBr₃) or KBrO₃/H₂SO₄Bromo-substituted this compound
ChlorinationCl₂, Lewis Acid (e.g., AlCl₃)Chloro-substituted this compound

Intramolecular Cyclization and Ring-Forming Reactions

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various cyclic and heterocyclic systems through intramolecular reactions.

The ketone and carboxylic acid functionalities of this compound can participate in condensation reactions with appropriate reagents to form heterocyclic structures. For example, condensation of related 1,3-diketones, which can be formed from derivatives of this compound, with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) in glacial acetic acid leads to the formation of pyrazole (B372694) derivatives. journalagent.com Similarly, reaction with hydroxylamine (B1172632) hydrochloride yields isoxazoles. journalagent.com

Furthermore, condensation reactions of related acetylphenyl derivatives with thiosemicarbazide (B42300) in ethanol (B145695) with a few drops of acetic acid have been shown to produce thiosemicarbazone products, which can be precursors to other heterocyclic systems. researchgate.net The synthesis of various nitrogen-containing heterocycles often utilizes acetic acid as a catalyst in reflux conditions. researchgate.net These reactions underscore the versatility of the acetylphenyl moiety in constructing complex molecular architectures.

Reactant Reaction Conditions Resulting Heterocycle
Hydrazine HydrateGlacial Acetic Acid, RefluxPyrazole
PhenylhydrazineGlacial Acetic Acid, RefluxPhenyl-substituted Pyrazole
Hydroxylamine HydrochlorideEthanol, Sodium Acetate (B1210297), RefluxIsoxazole
ThiosemicarbazideEthanol, Acetic Acid, RefluxThiosemicarbazone (intermediate)
o-AminophenolAcetic Acid, 80°COxazepine

While direct reductive cyclization of this compound to carbazoles is not prominently documented, related structures and synthetic strategies point towards its potential as a precursor. The synthesis of carbazoles often involves the cyclization of diphenylamine (B1679370) derivatives or the conversion of indole (B1671886) derivatives. nih.gov For instance, a novel method for preparing 1,3-dihydroxy-2-carboxycarbazole starts from indole-3-acetic acid and Meldrum's acid, proceeding through an intramolecular electrophilic cyclization. nih.gov

The general principle of forming the carbazole (B46965) skeleton can involve intramolecular C-H/N-H couplings. organic-chemistry.org Although not a direct reductive cyclization of the title compound, the Baker-Venkataraman rearrangement of related 2-acetylphenyl esters can lead to intermediates that cyclize to form flavones, another class of fused-ring systems. researchgate.netwho.int This type of intramolecular rearrangement followed by cyclization highlights a potential pathway for forming fused rings from precursors structurally similar to this compound. researchgate.net

Starting Material Type Key Transformation Fused Ring System
Indole-3-acetic acid derivativeIntramolecular electrophilic cyclizationCarbazole
2-AminobiphenylsDehydrogenative cyclizationCarbazole
2-Acetylphenyl esterBaker-Venkataraman rearrangement & cyclizationFlavone

Mechanisms of Indole and Quinoxaline (B1680401) Synthesis from Related Precursors

While specific, high-yield syntheses of indoles and quinoxalines starting directly from this compound are not extensively documented, the compound's structure as a keto-acid makes it a plausible precursor for such heterocycles based on established synthetic methodologies.

Indole Synthesis: The Fischer indole synthesis is a prominent method that involves the cyclization of an arylhydrazone under acidic conditions. bhu.ac.in The required arylhydrazone can be prepared from a ketone or an aldehyde. In this context, the ketone functional group of this compound could react with a substituted phenylhydrazine to form the corresponding phenylhydrazone. Subsequent acid-catalyzed intramolecular cyclization, involving the elimination of ammonia, would theoretically lead to a substituted indole-3-acetic acid derivative. The reaction pathway generally proceeds through a rsc.orgrsc.org-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone.

Quinoxaline Synthesis: Quinoxalines are typically synthesized by the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. nih.gov this compound itself is not a 1,2-dicarbonyl compound. However, related α-methylene ketones can be oxidized to form 1,2-diaryl diketones, which are ideal substrates for quinoxaline synthesis. nih.gov An alternative one-pot procedure has been developed for constructing quinoxaline compounds directly from α-methylene ketones and o-phenylenediamines. nih.gov This suggests that a derivative of this compound could potentially be transformed into a reactive intermediate suitable for condensation with an o-phenylenediamine (B120857) to yield a quinoxaline structure. The reaction mechanism involves the nucleophilic attack of the diamine onto the carbonyl carbons, followed by cyclization and dehydration to form the aromatic quinoxaline ring.

Tautomeric Equilibria and Conformational Analysis

Carboxylic acids that possess a nearby acyl group, such as this compound, have the capacity to exhibit ring-chain tautomerism, a phenomenon that has been investigated through spectroscopic and chemical methods. psu.educore.ac.uk

Ring-Chain Tautomerism in this compound and Analogs

This compound exists as an equilibrium mixture of its open-chain (keto-acid) form and a cyclic (lactol) tautomer, specifically 3-hydroxy-3-methylisochroman-1-one. psu.edu This equilibrium is a defining characteristic of its chemical nature. The equilibrium constant for this tautomerism (Kt = [ring]/[chain]) has been determined for this compound and its analogs, providing insight into the factors that govern the preference for the cyclic or acyclic form. psu.edursc.org For this compound itself, the equilibrium constant (Kt) is approximately 0.2, indicating that the open-chain keto-acid form is the predominant species in solution. psu.edu

Spectroscopic Probes for Tautomeric Forms (IR, NMR)

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the direct investigation of such tautomeric equilibria. rsc.orgpsu.edursc.org The presence of both tautomers can be confirmed by the appearance of distinct signals corresponding to each form.

In the ¹³C NMR spectrum of this compound in deuterochloroform (CDCl₃), signals for both the open-chain and cyclic tautomers are observable. psu.edu The different carbonyl environments give rise to characteristic chemical shifts, allowing for the identification of each species in the equilibrium mixture. psu.edu

Table 1: Characteristic ¹³C NMR Signals for Tautomers of this compound in CDCl₃

Tautomeric Form Functional Group Approximate Chemical Shift (δ, ppm)
Open-Chain Carboxylic Acid Carbonyl 173 or 178
Open-Chain Keto Carbonyl 207 or 198
Ring (Lactol) Lactone Carbonyl 164
Ring (Lactol) Lactol Carbon (C-OH) 110

Source: Data derived from Bowden & Byrne, 1996. psu.edu

IR spectroscopy also provides evidence for the tautomeric equilibrium by showing distinct carbonyl stretching frequencies for the acid and keto groups of the chain form versus the lactone group of the ring form. psu.eduresearchgate.net

Influence of Substituents and Stereochemistry on Tautomeric Preferences

The position of the ring-chain tautomeric equilibrium is sensitive to steric and stereochemical effects. psu.edursc.org This is demonstrated by comparing this compound with its analogs. For instance, the introduction of two methyl groups on the methylene bridge of the acetic acid moiety significantly shifts the equilibrium towards the cyclic form.

Table 2: Tautomeric Equilibrium Constants (Kt) for this compound and an Analog

Compound Kt = [ring]/[chain] Predominant Form
This compound ~ 0.2 Chain
2-(2-Acetylphenyl)-2,2-dimethylacetic acid ~ 1.0 Ring and Chain (approx. equal)

Source: Data derived from Bowden & Byrne, 1996. psu.edu

The data shows that for 2-(2-acetylphenyl)-2,2-dimethylacetic acid, the equilibrium constant (Kt) is approximately 1.0. psu.edu This five-fold increase in the preference for the ring tautomer compared to the unsubstituted parent acid is attributed to steric interactions. The bulky gem-dimethyl groups promote a conformation of the molecule that brings the carboxylic acid and ketone groups into proximity, thereby facilitating the intramolecular cyclization to the lactol form. psu.edu

Photochemical Transformations and Decarboxylation Mechanisms

The photochemistry of this compound has been the subject of detailed mechanistic studies, particularly its photoinduced decarboxylation. nih.gov Irradiation of the compound leads to the efficient release of carbon dioxide. acs.org Theoretical studies using complete active space self-consistent field (CASSCF) and density functional theory (DFT) have elucidated the complex multi-step mechanism. nih.gov

The proposed mechanism for photodecarboxylation is as follows:

Excitation: Upon irradiation with near-UV light (around 300 nm), the molecule is promoted from its ground state to the first excited singlet state, S₁('nπ*'). nih.gov

Intersystem Crossing: This is followed by a very rapid relaxation and efficient intersystem crossing (ISC) to the lowest triplet state, T₁ (³nπ*). nih.gov

Hydrogen Abstraction: While in the triplet state, a 1,5-hydrogen shift occurs, where the acetyl group abstracts a hydrogen atom from the carboxylic acid. This step has a very low energy barrier and leads to the formation of a triplet 1,4-biradical intermediate. nih.gov

Return to Singlet State: The triplet biradical is relatively unreactive towards subsequent steps due to high energy barriers. Consequently, it undergoes another intersystem crossing to the corresponding singlet 1,4-biradical. nih.gov

Reaction Pathways: From the singlet biradical state, several reaction pathways are possible. One major pathway is a reverse hydrogen shift, which regenerates the starting material. nih.gov Other competing pathways include intramolecular cyclization and decarboxylation. The pathway that leads to the experimentally observed products of carbon dioxide (CO₂) and o-acetyltoluene involves a parent acid-catalyzed bimolecular decarboxylation. nih.gov This bimolecular process is thought to prevent the competing intramolecular cyclization reaction. nih.gov

C-H Bond Activation and Site-Selective Functionalization

The selective functionalization of C-H bonds is a major goal in modern synthetic chemistry. In this compound, the presence of both a carboxylic acid and a ketone functional group offers potential handles for directing transition metal catalysts to achieve site-selective C-H activation. Directing group assistance is a powerful strategy for controlling regioselectivity in such reactions. rsc.org

While specific studies on the C-H activation of this compound are not widely reported, the principles of directed C-H functionalization can be applied. The carboxylic acid moiety is a well-established directing group for the ortho-C-H activation of benzene (B151609) rings. A plausible application would involve a transition metal catalyst, such as palladium or rhodium, coordinating to the carboxylate. This would position the metal center to selectively activate and functionalize one of the C-H bonds at the ortho positions of the phenylacetic acid ring.

Alternatively, the acetyl group's carbonyl oxygen could also serve as a directing group, potentially guiding functionalization to the ortho C-H bond on the acetyl-bearing ring. The challenge in such systems is often controlling the selectivity between multiple potential directing groups and numerous C-H bonds. Recent advances have focused on developing catalytic systems that can overcome the inherent preference for forming stable 5-membered metallacycles, enabling the functionalization of more remote C-H bonds. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed insights into the molecular framework. researchgate.netslideshare.net It operates on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. slideshare.net This phenomenon provides rich information about the chemical environment of each nucleus.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common one-dimensional NMR experiments used for routine structural confirmation and purity analysis. ipb.pt

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 2-(2-Acetylphenyl)acetic acid, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons of the acetic acid group, the methyl (-CH₃) protons of the acetyl group, and the acidic proton of the carboxyl group. The chemical shift (δ) of these protons is influenced by the electron-withdrawing effects of the adjacent carbonyl and carboxyl groups.

¹³C NMR Spectroscopy : This method detects the carbon nuclei in a molecule, providing information on the number of chemically non-equivalent carbon atoms. The spectrum of this compound would display unique signals for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shifts for carbonyl carbons typically appear far downfield (170-210 ppm) due to significant deshielding. bartleby.comchemicalbook.com

The integration of signal areas in ¹H NMR helps determine the relative ratio of protons, while the absence of impurity peaks in both ¹H and ¹³C spectra is a strong indicator of sample purity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
Carboxyl H~11.0-12.0Broad Singlet-COOH
Aromatic H~7.2-8.0MultipletAr-H
Methylene H~3.8-4.2Singlet-CH₂-
Methyl H~2.6Singlet-C(O)CH₃
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Ketone C=O~198-205-C (O)CH₃
Carboxylic Acid C=O~175-180-C OOH
Aromatic C~125-140Ar-C
Methylene C~40-45-C H₂-
Methyl C~29-31-C(O)C H₃

Note: The predicted values are based on typical chemical shifts for similar functional groups and molecular environments. bartleby.comchegg.com

While this compound is an achiral molecule, advanced two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning complex spectra and are crucial for derivatives where stereochemistry is a factor. core.ac.uk Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. ipb.pt For chiral analogues or derivatives, Nuclear Overhauser Effect (NOE) based experiments like NOESY or ROESY can be used to determine through-space proximity of protons, which is essential for assigning relative stereochemistry. ipb.pt Chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used to convert enantiomers into diastereomers, whose distinct NMR spectra allow for the determination of absolute configuration. core.ac.ukresearchgate.net

Vibrational Spectroscopy for Functional Group Analysis (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ucdavis.edu It measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. ucdavis.edu

For this compound, the FT-IR spectrum is dominated by the characteristic absorptions of its two carbonyl groups and the hydroxyl group.

Carboxylic Acid O-H Stretch : A very broad and strong absorption is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.org

C-H Stretches : Absorptions for aromatic C-H bonds typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹. libretexts.org

Carbonyl (C=O) Stretches : Two distinct C=O stretching bands are anticipated. The ketone carbonyl stretch is expected around 1680-1700 cm⁻¹, while the carboxylic acid carbonyl stretch typically appears at a higher frequency, around 1700-1730 cm⁻¹. libretexts.orglibretexts.org The exact positions can be influenced by conjugation and hydrogen bonding.

C-O Stretch and O-H Bend : The spectrum would also contain C-O stretching and O-H bending vibrations in the 1210-1440 cm⁻¹ region. researchgate.net

Fingerprint Region : The region below 1500 cm⁻¹ contains a complex pattern of absorptions unique to the molecule, which can be used for identification by comparison with a reference spectrum.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Strong, BroadO-H StretchCarboxylic Acid
>3000MediumC-H StretchAromatic
<3000MediumC-H StretchAliphatic (-CH₂, -CH₃)
1700-1730StrongC=O StretchCarboxylic Acid
1680-1700StrongC=O StretchKetone
1210-1320StrongC-O StretchCarboxylic Acid

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information. libretexts.org

For this compound (C₁₀H₁₀O₃), the molecular weight is 178.18 g/mol . chemwhat.com In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 178.

The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for carboxylic acids and ketones can be predicted: libretexts.orgnih.gov

Loss of a Methyl Group : Cleavage of the bond between the acetyl carbonyl and the methyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z = 163.

Loss of a Carboxyl Group : Alpha-cleavage can result in the loss of the carboxyl group (•COOH), giving a fragment at m/z = 133. libretexts.org

McLafferty Rearrangement : This is a characteristic fragmentation for carbonyl compounds with an available gamma-hydrogen, though it may be less favored in this specific structure.

Decarboxylation : The loss of carbon dioxide (CO₂) from the molecular ion could produce a fragment at m/z = 134. nih.gov

High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision, allowing for the unambiguous determination of the elemental formula. miamioh.edu

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed FragmentNeutral Loss
178[C₁₀H₁₀O₃]⁺Molecular Ion (M⁺)
163[M - CH₃]⁺•CH₃
133[M - COOH]⁺•COOH
134[M - CO₂]⁺CO₂

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. eurjchem.com By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing bond lengths, bond angles, and torsional angles. scispace.com

Chromatographic Techniques for Separation and Purity (HPLC, TLC) in Research

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly efficient technique for separating components of a mixture. For an acidic compound like this compound, reversed-phase HPLC (RP-HPLC) is typically employed. cyberleninka.rusielc.com A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase, often a mixture of water (acidified with acetic, formic, or phosphoric acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comchromforum.org Detection is commonly performed using a UV detector, as the phenyl and acetyl groups contain chromophores that absorb UV light. The retention time is a characteristic property of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Thin-Layer Chromatography (TLC) : TLC is a rapid, simple, and inexpensive method used to monitor reaction progress, identify compounds, and assess purity. nih.gov A sample is spotted on a plate coated with a stationary phase (commonly silica (B1680970) gel for a moderately polar compound like this). The plate is then developed in a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). The different components travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases. The position of the spot, identified by its retention factor (Rf), is characteristic of the compound. Visualization is often achieved under UV light or by staining with a chemical reagent. nih.govgoogle.com

Table 4: Typical Chromatographic Conditions for Analysis of Phenylacetic Acid Derivatives

TechniqueStationary PhaseTypical Mobile PhaseDetection
HPLC Reversed-Phase C18Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic)UV (e.g., at 254 nm)
TLC Silica Gel (SiO₂)Ethyl Acetate (B1210297)/Hexane (e.g., 30:70 v/v)UV (254 nm) or Staining Reagent

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation (or its approximations) to determine molecular characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For 2-(2-Acetylphenyl)acetic acid, a DFT analysis would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation.

From this optimized structure, key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Another output of DFT studies is the Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the acetyl and carboxylic acid groups, indicating these are sites susceptible to electrophilic attack.

Illustrative DFT-Calculated Molecular Properties

Parameter Description Illustrative Value for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital -6.85 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.98 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO 4.87 eV

Note: The values in this table are illustrative examples based on typical results for similar aromatic carboxylic acids and are intended to demonstrate the type of data generated from DFT studies.

Quantum chemical calculations, particularly DFT, are widely used to predict spectroscopic parameters. This is especially valuable for Nuclear Magnetic Resonance (NMR) spectroscopy. By calculating the magnetic shielding tensors of atomic nuclei within the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy.

This predictive capability is a powerful tool for structural elucidation. Computationally predicted NMR spectra for a proposed structure of this compound can be compared against experimentally obtained spectra. A strong correlation between the predicted and experimental shifts helps to confirm the correct molecular structure and stereochemistry. Discrepancies, on the other hand, might suggest a different isomer or conformation.

Example Comparison of Predicted vs. Experimental NMR Shifts

Atom Predicted ¹H Chemical Shift (ppm) Experimental ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm)
Carboxyl H 12.10 12.05 - -
Methylene (B1212753) H 3.75 3.71 - -
Methyl H 2.58 2.60 - -
Carboxyl C 178.5 177.9 178.5 177.9

| Acetyl C=O | 201.2 | 200.8 | 201.2 | 200.8 |

Note: This table presents hypothetical data to illustrate how predicted NMR chemical shifts are compared with experimental values for structural validation.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is crucial in drug discovery and molecular biology for understanding how a molecule might exert a biological effect.

The primary goal of molecular docking is to model the interaction between a ligand and a target enzyme at the atomic level. The process involves sampling a large number of possible conformations and orientations of the ligand within the enzyme's active site. These poses are then evaluated using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A more negative score typically indicates a stronger, more favorable binding interaction.

For this compound, docking studies could be performed against various enzyme targets to hypothesize its potential biological activity. For instance, as a derivative of phenylacetic acid, relevant targets might include enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2), or other enzymes where similar structures are known to bind. The results would predict the most stable binding pose and provide a quantitative estimate of the binding strength.

Illustrative Molecular Docking Results with Potential Enzyme Targets

Enzyme Target PDB ID Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki)
Cyclooxygenase-1 (COX-1) 1EQG -7.2 5.8 µM
Cyclooxygenase-2 (COX-2) 1CX2 -8.5 0.9 µM

| Aldo-Keto Reductase | 1ADS | -6.8 | 11.2 µM |

Note: This table contains example data to show what a molecular docking study might reveal about the binding affinity of this compound with various protein targets. These are not experimental results.

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for molecular recognition and binding specificity. A detailed analysis of the best-docked pose of this compound would reveal:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Docking would identify specific amino acid residues (e.g., Arginine, Serine, Tyrosine) in the active site that form hydrogen bonds with these oxygen and hydrogen atoms.

Hydrophobic Interactions: The phenyl ring and methyl group can form favorable hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, and Isoleucine.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with the side chains of aromatic amino acids such as Phenylalanine, Tyrosine, or Tryptophan, further anchoring the ligand in the active site.

Detailed Analysis of Predicted Non-Covalent Interactions in a Target Active Site

Interaction Type Ligand Group Involved Enzyme Residue Involved Distance (Å)
Hydrogen Bond Carboxyl -OH Arginine (ARG 120) 1.9
Hydrogen Bond Carboxyl C=O Tyrosine (TYR 355) 2.2
π-π Stacking Phenyl Ring Phenylalanine (PHE 381) 3.5

| Hydrophobic | Acetyl -CH₃ | Leucine (LEU 352) | 3.8 |

Note: This is an illustrative table detailing the types of specific molecular interactions and their geometries that can be identified from a docking simulation.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations introduce motion and time, offering a more dynamic and realistic view of the ligand-receptor complex. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex behaves over a period of time (typically nanoseconds to microseconds).

For the this compound-enzyme complex predicted by docking, an MD simulation would be used to assess its stability. Key parameters are monitored during the simulation, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable, low-fluctuation RMSD value over the course of the simulation suggests that the ligand remains securely bound in its initial docked pose. Conversely, a large and increasing RMSD might indicate that the ligand is unstable and may be dissociating from the active site. These simulations provide critical validation for the binding modes suggested by docking studies.

Chemo-informatics and Predictive Modeling for Structure-Property Relationships

Chemo-informatics utilizes computational and informational techniques to address challenges in chemistry. Predictive modeling, a key component of chemo-informatics, employs statistical and machine learning methods to develop models that can forecast the properties and behavior of chemical compounds.

The prediction of regioselectivity in chemical reactions is a significant challenge in synthetic chemistry. For a molecule like this compound, which possesses multiple reactive sites on its aromatic ring, predicting the outcome of reactions such as electrophilic aromatic substitution is crucial for designing efficient synthetic routes.

A hypothetical application to this compound would involve calculating descriptors for each carbon atom on the phenyl ring to determine the most likely site for electrophilic attack. The acetyl and acetic acid groups, being deactivating and ortho-, para-directing (for the activating, though sterically hindered, alkyl portion) and meta-directing (for the deactivating carbonyl and carboxyl groups) respectively, would influence the electron density distribution around the ring. Computational models would quantify these electronic and steric effects to predict the most favorable position for substitution.

Table 1: Hypothetical Regioselectivity Prediction for Electrophilic Aromatic Substitution on this compound

Position on Phenyl Ring Relative Activation Energy (kcal/mol) - Hypothetical Predicted Major Product
3 +2.5 Minor
4 +1.0 Major
5 +3.0 Minor
6 +5.0 (Steric Hindrance) Very Minor

Theoretical assessments of molecular properties are fundamental to predicting the biological activity of a compound. Methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to correlate a molecule's structural or physicochemical properties with its pharmacological effects.

For phenylacetic acid derivatives, QSAR studies have been conducted to understand their anti-inflammatory activity. nih.gov These studies typically involve the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Molecular Descriptors and their Relevance

Electronic Descriptors: These describe the electronic properties of a molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, the π-electron density of the HOMO orbital has been found to be a significant parameter for the anti-inflammatory activity of some phenylacetate (B1230308) derivatives. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, which are crucial for its interaction with a biological target.

Hydrophobic Descriptors (e.g., logP): These quantify the lipophilicity of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net

Molecular docking is another powerful technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as an enzyme or a receptor. brieflands.comjaper.in For compounds with potential anti-inflammatory activity, docking studies are often performed with cyclooxygenase (COX) enzymes (COX-1 and COX-2). brieflands.comjaper.inmdpi.com The results of these studies can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. japer.in

While no specific molecular docking or QSAR studies for this compound were identified in the provided search results, a hypothetical study could involve docking the compound into the active site of COX-2 to predict its binding mode and affinity. The acetyl and carboxylic acid moieties would be expected to form key interactions with amino acid residues in the active site.

Table 2: Hypothetical Calculated Molecular Properties of this compound for Biological Activity Assessment

Molecular Descriptor Calculated Value (Hypothetical) Potential Biological Relevance
LogP 1.85 Oral Bioavailability
Polar Surface Area (PSA) 54.3 Ų Cell Permeability
HOMO Energy -0.24 eV Electron Donating Ability
LUMO Energy -0.05 eV Electron Accepting Ability
Docking Score (vs. COX-2) -8.5 kcal/mol Anti-inflammatory Potential

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is another critical aspect of computational assessment. nih.govmdpi.comrsc.org These predictions help to evaluate the drug-likeness of a compound early in the discovery process. For this compound, these models could predict properties like intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Mechanistic Biological Activity and Chemical Biology Investigations Excluding Clinical Human Data

Enzyme Inhibition Studies (in vitro and biochemical mechanisms)

No publicly available scientific literature was identified that specifically investigates the tyrosinase inhibition kinetics and mechanisms of 2-(2-Acetylphenyl)acetic acid.

There is no available research data from published studies detailing the inhibitory effects or binding site analysis of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

While direct studies on this compound are not available, research on structurally related C5-substituted 2-acetylphenol analogs has demonstrated potent and selective inhibitory activity against monoamine oxidase B (MAO-B). nih.govconsensus.app These analogs have been identified as promising leads for the development of novel MAO-B inhibitors. nih.gov

Generally, these 2-acetylphenol analogs exhibit inhibitory activity against both MAO-A and MAO-B, with a notable selectivity for the MAO-B isoform. nih.gov Structure-activity relationship (SAR) analyses have revealed that substitution at the C5 position of the 2-acetylphenol moiety is a key requirement for MAO-B inhibition, with a benzyloxy substituent being particularly favorable. nih.gov

Reversibility Studies:

The reversibility of MAO-B inhibition has been investigated for representative 2-acetylphenol analogs. nih.gov Dialysis experiments are a common method to determine the reversible nature of enzyme inhibition. In these studies, the enzyme and inhibitor are incubated together, and then the mixture is dialyzed to remove the unbound inhibitor. A recovery of enzyme activity after dialysis indicates reversible inhibition. nih.gov

For one potent 2-acetylphenol analog, dialysis for 24 hours resulted in a partial recovery of MAO-B activity, suggesting a reversible binding mode. nih.gov This is in contrast to irreversible inhibitors, where enzyme activity is not significantly recovered after dialysis. nih.gov

Interactive Data Table: MAO-B Inhibition by 2-Acetylphenol Analogs

CompoundMAO-B IC50 (µM)MAO-A IC50 (µM)Selectivity Index (SI) for MAO-BNotes
Analog 1<0.01>17.7>1700Data from studies on C5-substituted 2-acetylphenol analogs. nih.gov
Analog 2<0.01>17.7>9550Data from studies on C5-substituted 2-acetylphenol analogs. nih.gov
Analog 3<0.01>17.7>9550Data from studies on C5-substituted 2-acetylphenol analogs. nih.gov

No specific studies on the cyclooxygenase-2 (COX-2) inhibitory activity of this compound have been reported in the available scientific literature.

There are no published research findings on the inhibitory mechanisms of this compound against human carbonic anhydrase I (hCA I) and human carbonic anhydrase II (hCA II).

Scientific literature does not currently contain any studies investigating the inhibitory effects of this compound on microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).

Alpha-amylase and Urease Inhibition Studies

While direct studies on the alpha-amylase and urease inhibitory activity of this compound were not identified, research on structurally related acetic acid and phenylacetic acid derivatives provides insights into the potential of this chemical scaffold.

Alpha-amylase Inhibition: Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov Studies on various organic acids have shown a dose-dependent inhibitory effect on α-amylase. nih.gov For instance, a study on 2,4-thiazolidinedione (B21345) acetic acid derivatives showed that while the parent arylidene compounds were potent inhibitors, the corresponding acetic acid derivatives displayed lower inhibitory potential. This was attributed to the polar carboxylic group, which may reduce permeability across cell membranes despite having favorable binding affinities in docking simulations. benthamopen.com In another study, derivatives of 5-amino-nicotinic acid demonstrated significant α-amylase inhibition, with IC50 values comparable to the standard drug, acarbose. d-nb.info

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with certain bacterial infections. nih.govnih.gov Consequently, urease inhibitors are of significant interest. Studies on various heterocyclic compounds and Schiff bases have demonstrated potent urease inhibitory activity. nih.govresearchgate.netmdpi.com For example, a series of thiazole (B1198619) derivatives were synthesized and evaluated, with some compounds showing excellent urease inhibition. researchgate.net The structure-activity relationship (SAR) indicated that the presence and position of various functional groups on the aryl moiety were responsible for the variable inhibitory effects observed. researchgate.net

Table 1: Enzyme Inhibitory Activities of Structurally Related Compounds
Compound SeriesEnzyme TargetMost Active Compound (Example)IC50 (µM)Reference
5-Amino-nicotinic acid derivativesα-AmylaseCompound with 4-Fluoro substituent12.17 µg/mL d-nb.info
5-Arylidene-2,4-thiazolidinedione derivativesα-AmylaseCompound 1d2.03 µg/mL benthamopen.com
Thiazole derivativesUreaseCompound 2i (3-chloro, 4-fluoro groups)27.1 µg/mL researchgate.net
Furan (B31954) chalconesUreaseCompound 4h (2,5-dichloro substituent)16.13 mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Targets (in vitro)

The biological efficacy of phenylacetic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.

Electron-withdrawing vs. Electron-donating Groups: SAR studies on various enzyme inhibitors reveal clear trends. For urease inhibitors based on a thiazole scaffold, compounds bearing electron-withdrawing groups (e.g., halogens) showed enhanced inhibitory activity. researchgate.net Conversely, derivatives with electron-donating groups exhibited weaker inhibition. researchgate.net In a series of furan chalcones, the presence of 2,5-dichloro or 2-chloro substituents on the phenyl ring resulted in the most potent urease inhibition, surpassing the standard inhibitor thiourea. mdpi.com

Positional Effects: The position of substituents is critical. For α-amylase inhibitors derived from 5-amino-nicotinic acid, it was found that the presence of halogens (F, Cl, Br) at the para position of the phenyl ring was ideal for potent activity. d-nb.info Unsubstituted, di-substituted, or compounds with ortho/meta substituents showed less impressive inhibition. d-nb.info

Lipophilicity: In the development of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives as cholinesterase inhibitors, the introduction of a lipophilic 4-methoxystyryl group significantly improved the inhibitory effect against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

Table 2: Summary of Substituent Effects on Enzyme Inhibition
Compound SeriesEnzyme TargetFavorable SubstituentsUnfavorable SubstituentsReference
Thiazole derivativesUreaseElectron-withdrawing groups (e.g., 3-Cl, 4-F)Electron-donating groups researchgate.net
5-Amino-nicotinic acid derivativesα-AmylaseHalogens at para-positionUnsubstituted, ortho/meta substitution d-nb.info
Furan chalconesUrease2,5-dichloro, 2-chloroUnsubstituted phenyl mdpi.com

The functional groups attached to the core structure play a pivotal role in dictating biological activity. The acetyl group in this compound is a key site for chemical modification.

Oxime Moiety: Oximes are a class of compounds with diverse pharmacological applications, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities. nih.govmdpi.com The conversion of a ketone to an oxime can significantly enhance biological activity. mdpi.com For example, a study on ketoprofen (B1673614), a structurally related arylpropionic acid, involved the synthesis of a ketoxime derivative, 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid. nih.gov This modification was part of a strategy to create dual-mechanism drugs targeting both cyclooxygenases (COXs) and matrix metalloproteinases (MMPs). The resulting oxime showed moderate anticancer activity. nih.gov

Hydroxyl Groups: The presence and position of hydroxyl groups are crucial for receptor binding and biological function. They can act as both hydrogen bond donors and acceptors, facilitating key interactions within an enzyme's active site. kagawa-u.ac.jp In flavonoids, for instance, the presence of a catechol group (two adjacent hydroxyls) on the B-ring is a key determinant of their inhibitory activity against angiotensin-converting enzyme (ACE). nih.gov Molecular docking studies of acylhydrazone analogs have shown that hydroxyl groups play an important role in the interactions with the active site of enoyl acyl carrier protein reductase. mdpi.com

Ligand efficiency (LE) is a metric used in drug design to assess how effectively a molecule binds to its target, normalized for its size (heavy atom count). core.ac.uk It is a valuable tool for optimizing fragments and hits into lead compounds. While specific LE data for this compound is unavailable, molecular docking studies on related structures provide insights into molecular recognition.

Molecular docking simulations are frequently used to understand the binding modes of inhibitors. brieflands.com In a study of ketoprofen derivatives, a hydroxamic acid analogue and a ketoxime analogue were docked into the active sites of various MMPs and COX enzymes. nih.gov The analysis revealed that the compounds could fit within the catalytic domain of the enzymes. The docking confirmed that the derivatives could adopt a binding mode similar to known inhibitors, interacting with key residues. For example, in the COX active site, the compounds interacted with key residues in a manner similar to ibuprofen (B1674241). nih.gov These computational studies, correlated with experimental findings, provide a strong rationale for the observed biological activities and guide the design of more potent dual-target inhibitors. nih.gov

Investigation of Biochemical Pathways and Molecular Targets

The structural similarity of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic and arylacetic acid class, such as ibuprofen and diclofenac, suggests that its primary molecular targets are likely the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid.

Furthermore, as an acetate (B1210297) derivative, the compound is linked to one of the most fundamental biochemical pathways: acetyl-CoA metabolism. Acetate is activated to acetyl-CoA by acyl-CoA short-chain synthetase (ACSS) enzymes. nih.gov Acetyl-CoA is a central hub in metabolism, participating in the tricarboxylic acid (TCA) cycle for energy production and serving as the precursor for the biosynthesis of lipids. nih.gov It also acts as the acetyl group donor for protein acetylation, a critical post-translational modification that regulates gene expression (via histone acetylation) and the function of numerous cellular proteins. nih.govnih.gov While the direct impact of this compound on these specific pathways has not been detailed, its metabolism could potentially influence cellular pools of acetate and acetyl-CoA.

Applications as Chemical Probes in Biological Systems

Based on the available scientific literature, there are no specific studies detailing the use of this compound as a chemical probe for investigating biological systems. While related compounds like 2-Acetylphenyl acetate are listed in chemical databases and may be used in high-throughput screening assays, dedicated applications as a probe to elucidate specific biological functions or pathways have not been reported for the title compound. epa.govnih.gov

Advanced Applications in Organic Synthesis and Chemical Transformations

Role as a Versatile Synthetic Intermediate

2-(2-Acetylphenyl)acetic acid is a bifunctional molecule that serves as a valuable and versatile intermediate in organic synthesis. Its structure, featuring both a carboxylic acid and a ketone functional group in a specific ortho relationship on a benzene (B151609) ring, allows for a diverse range of chemical transformations. The presence of these two reactive sites enables intramolecular reactions to form cyclic compounds and provides multiple points for modification, making it an ideal starting material for the construction of complex molecular architectures. The reactivity of the acetyl group (a ketone) and the acetic acid moiety can be selectively addressed, or they can be utilized in concert to achieve intricate synthetic goals. This versatility has led to its application in various areas of synthetic chemistry, particularly in the preparation of heterocyclic compounds and other complex organic molecules.

Precursor to Complex Heterocyclic Scaffolds and Fused Ring Systems

The strategic placement of the acetyl and acetic acid groups in this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic scaffolds and fused ring systems. The ability to undergo intramolecular cyclization reactions is a key feature of its utility in this regard.

Synthesis of Quinolones and Isoquinolones

Quinolones and isoquinolones are important classes of heterocyclic compounds with a wide range of biological activities. This compound and its derivatives can be utilized in the synthesis of these scaffolds. For instance, derivatives of 2-(phenylamino)phenylacetic acid can undergo intramolecular cyclization to form quinolone structures. google.com While direct cyclization of this compound to a simple quinolone is not a standard named reaction, its derivatives are key for such transformations. The general strategy involves the conversion of the acetyl group into a functionality that can react with a nitrogen source, which then cyclizes onto the acetic acid or its derivative.

Acid-catalyzed intramolecular cyclization is a valuable strategy for constructing quinolone frameworks. mdpi.com In a typical approach, a derivative of this compound would first be reacted with an amine to form an enamine or an amide. Subsequent acid-catalyzed cyclization would then lead to the formation of the quinolone ring system. The synthesis of quinolone-3-acetic acids, for example, has been achieved through the cyclocondensation of anilines with diethyl acetylsuccinate, followed by hydrolysis, demonstrating a related pathway to this class of compounds. researchgate.net

Table 1: Examples of Quinolone Synthesis Strategies

Starting Material PrincipleKey TransformationResulting ScaffoldReference
Substituted Anilines and Diethyl AcetylsuccinateCyclocondensation and HydrolysisQuinolone-3-acetic acids researchgate.net
2-Arylaminoazulene DerivativesBrønsted Acid-Catalyzed Intramolecular CyclizationAzuleno[2,1-b]quinolones mdpi.com
Difluorinated Quinolone and AminesNucleophilic Aromatic SubstitutionSubstituted Quinolones nih.gov

Benzodiazepinone and Pyrazole (B372694) Derivatives

The synthesis of benzodiazepinones often involves the condensation of an ortho-amino-substituted aniline (B41778) with a β-keto ester or a similar dicarbonyl compound. While this compound is not a direct precursor in the most common synthetic routes, its structural motif is related to the required starting materials. Modification of the acetyl and acetic acid groups could lead to a suitable precursor for benzodiazepinone synthesis.

Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comresearchgate.netorganic-chemistry.orgnih.gov this compound is a 1,4-dicarbonyl precursor. However, through chemical manipulation, it can be converted into a 1,3-dicarbonyl equivalent. For example, the acetic acid side chain could be homologated and then oxidized to a ketone, or the existing acetyl group could be modified. Once a suitable 1,3-dicarbonyl derivative of the core structure is obtained, reaction with hydrazine or a substituted hydrazine would yield a pyrazole fused to the benzene ring or with the phenylacetic acid moiety as a substituent. pharmaguideline.com

Thiazole (B1198619) and Pyrimidine (B1678525) Scaffold Construction

The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazoles, which involves the reaction of an α-haloketone with a thioamide. wikipedia.orgsynarchive.comnbinno.comnih.govscirp.org The acetyl group of this compound can be halogenated at the α-position to form an α-haloketone. This intermediate can then be reacted with a thioamide, such as thiourea, to construct a thiazole ring. This would result in a thiazole ring being attached to the phenylacetic acid backbone, creating a molecule with two distinct and potentially biologically active moieties.

The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea (B33335). slideshare.netnih.govmdpi.com As with pyrazole synthesis, this compound would need to be converted into a 1,3-dicarbonyl derivative to be a suitable precursor for pyrimidine synthesis. This transformation would allow for the construction of a pyrimidine ring fused to the existing benzene ring or as a substituent, depending on the specific synthetic strategy employed.

Table 2: General Strategies for Heterocycle Synthesis from Dicarbonyl Precursors

HeterocycleRequired Dicarbonyl PrecursorCo-reactantGeneral Reaction Name
Pyrazole1,3-DiketoneHydrazineKnorr Pyrazole Synthesis
Thiazoleα-HaloketoneThioamideHantzsch Thiazole Synthesis
Pyrimidine1,3-DiketoneAmidine/UreaPinner Pyrimidine Synthesis

Applications in Protecting Group Chemistry (e.g., for Alcohols)

The use of this compound as a protecting group for alcohols is not a widely documented application. However, the concept of using ortho-substituted aromatic compounds as photolabile protecting groups is established in organic chemistry. acs.orgrsc.orgnih.govrsc.orgresearchgate.net A photolabile protecting group is a moiety that can be removed from a substrate by irradiation with light. The ortho-acetyl group in the structure of this compound could potentially allow it to function as a photolabile protecting group.

In theory, an alcohol could be esterified with this compound. Upon irradiation, the acetyl group could undergo a photochemical reaction, such as an intramolecular hydrogen abstraction, leading to a reactive intermediate that would then cleave the ester linkage, releasing the free alcohol. While this is a plausible mechanism, the practical application and efficiency of this compound for this purpose would require further investigation. A related compound, (2-nitrophenyl)acetic acid, is known to be used as a protecting group for primary alcohols, where the nitro group facilitates the cleavage. wikipedia.org

Strategic Use in the Synthesis of Natural Product Analogs

Phenylacetic acid and its derivatives are important building blocks in the synthesis of a wide variety of natural products and their analogs. inventivapharma.commdpi.comwikipedia.orgyoutube.comresearchgate.netdoaj.org The bifunctional nature of this compound makes it a particularly interesting starting material for the synthesis of analogs of natural products that contain a substituted aromatic ring.

The synthesis of natural product analogs is a crucial part of medicinal chemistry and drug discovery, as it allows for the exploration of structure-activity relationships and the optimization of the biological properties of a lead compound. By using this compound as a starting material, chemists can introduce a variety of modifications to both the acetyl and acetic acid functionalities, leading to a library of analogs with diverse structures. For example, the acetyl group could be used as a handle to introduce new ring systems, while the acetic acid group could be converted into an amide or an ester to modulate the polarity and pharmacokinetic properties of the final molecule. While specific examples of the use of this compound in the total synthesis of a natural product analog are not readily found in the literature, its potential as a versatile starting material in this field is clear.

Future Research Directions and Emerging Opportunities for 2 2 Acetylphenyl Acetic Acid

Development of Novel Catalytic Methods for Synthesis

While classical synthetic routes to phenylacetic acid derivatives exist, the development of more efficient, selective, and sustainable catalytic methods remains a crucial research avenue. Future efforts are likely to focus on transition-metal catalysis, which offers powerful tools for C-C bond formation.

Palladium-catalyzed cross-coupling reactions, for instance, present a promising strategy. Methodologies developed for the synthesis of other aryl acetic acid derivatives could be adapted for 2-(2-acetylphenyl)acetic acid. rsc.orgmdpi.comnih.govsci-hub.stacs.org This could involve the coupling of an ortho-acetylated aryl halide with a suitable acetic acid synthon. Key areas for innovation will include the design of novel phosphine (B1218219) ligands to enhance catalytic activity and selectivity, as well as the exploration of milder reaction conditions to improve functional group tolerance and reduce waste. mdpi.com

Table 1: Potential Catalytic Strategies for this compound Synthesis

Catalytic Approach Key Features & Advantages Potential Challenges
Palladium-Catalyzed Cross-Coupling High efficiency, good functional group tolerance, established methodologies for similar compounds. rsc.orgmdpi.com Catalyst cost, ligand sensitivity, potential for side reactions like ortho C-H activation. acs.org
Copper-Catalyzed Reactions Lower cost catalyst, effective for certain C-O and C-C bond formations. cyberleninka.ru Often requires higher temperatures, may have lower functional group tolerance than palladium.
Green Catalysis (e.g., Ionic Liquids) Environmentally benign, potential for catalyst recycling, can promote novel reactivity. Catalyst stability, product separation, and scalability.

| Carbonylation of Alcohols | Utilizes readily available starting materials, atom-economical. mdpi.com | Requires handling of carbon monoxide gas, optimization of pressure and temperature is critical. |

Furthermore, the principles of green chemistry will increasingly guide synthetic efforts. This includes the development of solvent-free reaction conditions and the use of recyclable, non-toxic catalysts to create more sustainable synthetic pathways. mdpi.com

Exploration of New Chemical Reactivity Profiles and Transformations

The ortho-positioning of the acetyl and acetic acid groups in this compound suggests a rich and underexplored reactivity profile. Intramolecular reactions, where these two groups interact, are a particularly fertile ground for discovery.

Future research could focus on:

Intramolecular Cyclizations: Under appropriate conditions, the carboxylic acid could react with the ketone to form lactone-containing heterocyclic structures. These reactions could be promoted by various catalysts or reagents, leading to novel molecular scaffolds. The reduction of the ketone to an alcohol, for example, could be followed by an acid-catalyzed cyclization to yield an isochromane derivative. researchgate.net

Transformations of the Acetyl Group: The ketone functionality is a versatile handle for a wide range of chemical transformations. It can be oxidized to an oxalo group, reduced to a secondary alcohol, or converted into an oxime or hydrazone. mdpi.comgoogle.com Each of these transformations creates a new derivative with distinct chemical properties and potential applications. For example, converting the acetyl group to a hydroxyimino group could introduce new biological activities. google.com

Decarboxylation Reactions: Phenylacetic acids can undergo decarboxylation to form other valuable chemical structures. wikipedia.org Investigating the controlled decarboxylation of this compound, potentially coupled with other reactions, could provide novel synthetic routes to ortho-substituted acetophenones.

Integration with Advanced Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. The integration of advanced analytical techniques will be indispensable for elucidating the intricate pathways of reactions involving this compound.

Modern analytical methods can provide unprecedented insight into transient intermediates and transition states. Techniques such as in situ spectroscopy, including Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), can monitor the adsorption and formation of reaction intermediates on catalyst surfaces. acs.org This is particularly valuable for understanding heterogeneous catalytic processes.

For solution-phase reactions, a combination of techniques can be employed:

Spectroelectrochemistry: This method combines electrochemistry with spectroscopy to study redox-active intermediates in real-time, providing valuable data on electron transfer processes. rsc.org

Advanced NMR Spectroscopy: Two-dimensional NMR techniques like COSY and NOESY can help determine the structure of complex products and intermediates and reveal through-bond and through-space intramolecular interactions that influence reactivity. nih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for identifying products and byproducts, while techniques like electrospray ionization (ESI-MS) can be used to detect charged intermediates in solution. mdpi.com

Coupling these experimental techniques with Density Functional Theory (DFT) calculations can provide a comprehensive picture of the reaction landscape, including activation energies and the geometries of intermediates and transition states. acs.orgresearchgate.net This synergy between experiment and theory is crucial for rational catalyst design and the prediction of new reactivity.

Design of Next-Generation Molecular Probes for Biological Research

The phenylacetic acid scaffold is present in numerous biologically active molecules. wikipedia.org This makes this compound an attractive starting point for the design of molecular probes to study biological systems. Activity-based protein profiling (ABPP), for example, uses chemical probes that covalently modify the active site of target enzymes, providing a direct readout of their catalytic activity. nih.govnih.govrsc.org

Future research can focus on modifying the this compound structure to create probes with specific functions:

Fluorescent Probes: By attaching a fluorophore to the core structure, probes can be designed to report on specific biological events or the presence of certain analytes. nih.govresearchgate.net The design often involves a recognition element that interacts with the target and a signaling unit (the fluorophore). The interaction triggers a change in fluorescence, such as an increase in intensity or a shift in wavelength. rsc.org The acetyl or carboxylic acid group could be modified to act as the recognition site for a specific enzyme or ion.

Activity-Based Probes (ABPs): The core structure could be functionalized with a reactive group, or "warhead," that forms a covalent bond with a target enzyme. mdpi.comnsf.gov A reporter tag, such as biotin (B1667282) or a fluorophore, is also included for detection. The design of such probes allows for the specific labeling and identification of active enzymes within complex biological samples. nih.govnih.gov

Multifunctional Probes: By incorporating different functional groups, probes can be designed for multimodal imaging or theranostic applications. For instance, a probe could contain a fluorescent reporter for optical imaging and a chelating agent for conjugation with a radioisotope for PET imaging. mdpi.com

Table 2: Design Principles for Molecular Probes Based on this compound

Probe Type Core Component Functional Modification Example Application
Fluorescent Probe This compound scaffold Conjugation to a fluorophore (e.g., Rhodol, BODIPY); modification of acetyl/acid group to create a target binding site. nih.govnsf.gov Imaging the distribution of a specific enzyme or ion in living cells. mdpi.com
Activity-Based Probe (ABP) This compound scaffold Addition of a reactive "warhead" (e.g., phosphonate) and a reporter tag (e.g., biotin, alkyne). nih.gov Identifying active serine proteases in pathological samples. nih.gov

| Dual-Modality Probe | this compound scaffold | Incorporation of both a fluorophore and a radioisotope chelator. mdpi.com | Combining fluorescence microscopy with PET imaging for in vivo studies. |

Computational Design and Optimization of Derivatives for Specific Molecular Interactions

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, enabling the rapid and cost-effective design and optimization of molecules with desired biological activities. taylorandfrancis.comnih.govmdpi.comresearchgate.net The this compound scaffold can serve as a template for the computational design of new therapeutic agents.

The general workflow involves several key steps:

Target Identification and Validation: Identifying a biological target (e.g., an enzyme or receptor) implicated in a disease.

Structure-Based and Ligand-Based Design: If the 3D structure of the target is known, structure-based methods like molecular docking can be used to predict how derivatives of this compound will bind. nih.gov If the structure is unknown, ligand-based methods can be used to build models based on known active compounds. researchgate.net

Virtual Screening and Lead Optimization: Large virtual libraries of derivatives can be screened computationally to identify promising "hits." These hits are then optimized in silico by modifying their structure to improve binding affinity, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). taylorandfrancis.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a ligand interacts with its protein target over time, offering deeper insights into the stability of the complex and the key interactions that govern binding. nih.govunimi.itnih.govuni-stuttgart.de This information is crucial for refining the design of the molecule.

By applying these computational approaches, researchers can rationally design derivatives of this compound to target specific proteins involved in various diseases, accelerating the discovery of new drug candidates. nih.gov

Q & A

Q. What are the key synthetic strategies for 2-(2-acetylphenyl)acetic acid, and how do reaction conditions influence yield?

this compound can be synthesized via regioselective functionalization of phenylacetic acid derivatives. For example, bromination of substituted phenylacetic acids (e.g., 4-methoxyphenylacetic acid) in acetic acid with Br₂ achieves regioselectivity at the ortho position . Optimization involves controlling temperature (room temperature to 60°C), stoichiometry (1:1 molar ratio of substrate to halogen), and reaction time (30–60 minutes). Yield improvements (>80%) are achieved by slow addition of reagents and post-reaction purification via recrystallization using polar solvents like ethanol or acetone .

Q. How is crystallographic analysis used to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for structural validation. Crystals are grown via slow evaporation of ethanol/water solutions. Key parameters include:

  • Unit cell dimensions : Orthorhombic systems (e.g., Pbca space group) with lattice parameters a = 14.2570 Å, b = 7.9250 Å, c = 29.8796 Å .
  • Hydrogen bonding : O–H⋯O interactions form carboxylic acid dimers (R₂²(8) motifs) with bond lengths ~2.68–2.72 Å .
  • Torsional angles : The acetyl group tilts 75–78° relative to the aromatic plane, influencing packing and stability .

Q. What spectroscopic techniques are essential for characterizing purity and functional groups?

  • NMR : ¹H NMR reveals aromatic protons (δ 7.2–7.8 ppm), acetyl methyl (δ 2.6 ppm), and carboxylic acid protons (δ 12–13 ppm). ¹³C NMR confirms carbonyl carbons (δ 170–175 ppm) .
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and O–H (2500–3300 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 194 for C₁₀H₁₀O₃⁺) validate molecular weight .

Advanced Research Questions

Q. How can discrepancies between computational and experimental data be resolved in structural studies?

Discrepancies in bond lengths or angles (e.g., C–O vs. C–Br) arise from electron-withdrawing/donating effects. For example:

  • DFT calculations predict C–Br bond lengths of ~1.89 Å, but experimental SC-XRD data may show 1.91–1.93 Å due to crystal packing forces .
  • Hydrogen bonding networks (e.g., O–H⋯O vs. C–H⋯O) can alter dihedral angles by 5–10°, requiring refinement with programs like SHELX .
  • Validation tools : Mercury and PLATON analyze steric clashes and Hirshfeld surfaces to refine structural models .

Q. What strategies address low yields in asymmetric synthesis of this compound derivatives?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to induce enantioselectivity in α-amination reactions .
  • Catalytic asymmetric catalysis : Pd-catalyzed C–H activation with ligands like Josiphos achieves enantiomeric excess (ee) >90% .
  • Purification : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, monitored by polarimetry .

Q. How do substituents on the phenyl ring influence biological activity?

  • Electron-withdrawing groups (e.g., -Br, -Cl): Enhance binding to enzyme active sites (e.g., COX-2 inhibition) by increasing electrophilicity .
  • Methoxy groups : Improve solubility but reduce metabolic stability due to demethylation in vivo .
  • Fluorine substitution : Increases bioavailability (logP reduction by 0.5–1.0) and resistance to oxidative degradation .

Methodological Challenges

Q. How to optimize crystallization conditions for unstable polymorphs?

  • Solvent screening : Use binary mixtures (e.g., DCM/hexane) to control nucleation rates.
  • Temperature gradients : Cooling from 40°C to 4°C over 48 hours reduces disorder .
  • Additives : 5% acetic acid stabilizes carboxylic acid dimers during crystal growth .

Q. What statistical methods validate hydrogen-bonding motifs in crystal structures?

  • Graph-set analysis : Assigns descriptors (e.g., D, R, C) to hydrogen-bond patterns using Mercury .
  • R-factor metrics : R₁ < 0.05 and wR₂ < 0.15 ensure reliability in SC-XRD refinements .

Data Contradictions

Q. Why do computational models underestimate the torsional strain of the acetyl group?

  • Van der Waals interactions : Force fields (e.g., MMFF94) often underestimate non-covalent interactions between acetyl and aromatic rings.
  • Solvent effects : Implicit solvent models (e.g., COSMO) fail to account for crystal lattice stabilization .

Q. How to reconcile conflicting bioactivity data across studies?

  • Assay variability : Standardize IC₅₀ measurements using cell lines (e.g., HEK293 vs. HeLa).
  • Metabolite interference : Use LC-MS to quantify intact compounds in biological matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.